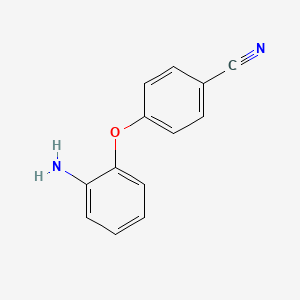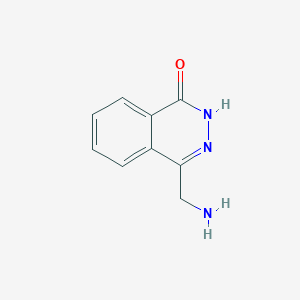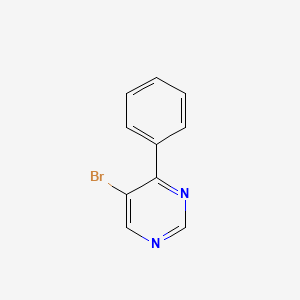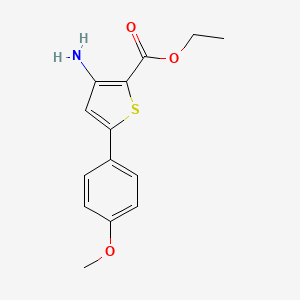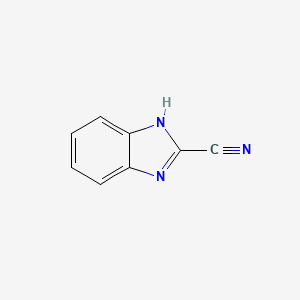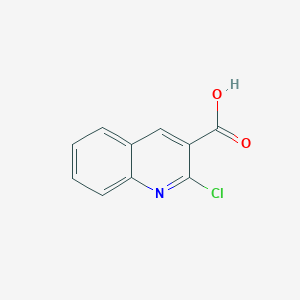![molecular formula C15H19NO B1270585 N-[(4-metoxinaftalen-1-il)metil]propan-2-amina CAS No. 418789-18-1](/img/structure/B1270585.png)
N-[(4-metoxinaftalen-1-il)metil]propan-2-amina
Descripción general
Descripción
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, commonly referred to as NMPA, is a synthetic amine that has been used in various scientific research applications. NMPA has been used in the synthesis of a variety of compounds and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
N-[(4-metoxinaftalen-1-il)metil]propan-2-amina: se ha estudiado por su potencial como agente anticancerígeno. Una serie de compuestos que incluyen esta molécula han mostrado actividad antiproliferativa moderada a alta contra líneas celulares cancerosas . Estos compuestos actúan como inhibidores de la polimerización de la tubulina, lo que puede detener la división de las células cancerosas e inducir la apoptosis, particularmente en las líneas celulares de cáncer de mama (MCF-7) y cáncer de hígado (HepG2) .
Inhibición de la Polimerización de la Tubulina
La capacidad del compuesto para inhibir la polimerización de la tubulina lo convierte en un candidato para el desarrollo de nuevos fármacos anticancerígenos. La tubulina es un componente clave del citoesqueleto de la célula y está involucrada en la división celular. La interrupción de la dinámica de la tubulina puede detener el ciclo celular en la fase G2/M, lo que lleva a la muerte celular .
Detención del Ciclo Celular e Inducción de la Apoptosis
La investigación indica que This compound puede causar la detención del ciclo celular en la fase G2/M. Esto es crucial para el tratamiento del cáncer, ya que puede conducir a la posterior inducción de apoptosis en las células cancerosas .
Estudios de Modelado Molecular
Los estudios de modelado molecular sugieren que este compuesto se une al sitio de la colchicina de la tubulina. Este sitio de unión es significativo para el diseño de fármacos anticancerígenos porque es el objetivo de muchos compuestos naturales y sintéticos que interrumpen la función de los microtúbulos .
Actividades Farmacológicas de los Derivados de Pirimidina
La estructura del compuesto incluye un residuo de pirimidina, que se sabe que posee diversas actividades farmacológicas. Se ha observado que los derivados de pirimidina tienen efectos antiinflamatorios, antivirales, antimaláricos y antihipertensivos, entre otros .
Aplicaciones de la Química del Click
El compuesto se puede sintetizar con alto rendimiento y regioselectividad a través de la reacción de cicloadición alquino-azida catalizada por cobre(I) (CuAAC), un método popular en la química del click. Esta técnica se utiliza ampliamente para crear arquitecturas moleculares diversas y complejas, que son valiosas en el descubrimiento de fármacos y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
It is suggested that the compound may target cancer cells via the reactive oxygen species-mediated unfolded protein response .
Mode of Action
It is suggested that the compound might interact with its targets and induce changes via the reactive oxygen species-mediated unfolded protein response .
Result of Action
It is suggested that the compound might have potential anti-cancer effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with tubulin, a protein that is a key component of the cytoskeleton in eukaryotic cells . Tubulin polymerization is crucial for cell division, and N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine acts as an inhibitor of this process. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase . This interaction highlights the compound’s potential as an anticancer agent.
Cellular Effects
The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HepG2, this compound has been observed to induce cell cycle arrest and apoptosis . The disruption of tubulin polymerization leads to the inhibition of cell division, which is particularly effective in rapidly dividing cancer cells. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine influences cell signaling pathways by interfering with the normal function of microtubules, which are involved in intracellular transport and signal transduction . This compound also affects gene expression and cellular metabolism by altering the dynamics of the cytoskeleton.
Molecular Mechanism
At the molecular level, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin . This binding prevents the assembly of tubulin into microtubules, which are essential for maintaining cell shape, intracellular transport, and cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by disrupting the normal function of microtubules, which play a role in the regulation of transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity.
Metabolic Pathways
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions affect the compound’s bioavailability, distribution, and excretion, ultimately influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to tubulin and other cytoskeletal proteins, leading to its accumulation in the cytoplasm . The distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the localization and concentration of the compound in different tissues, affecting its therapeutic and toxic effects.
Subcellular Localization
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exhibits specific subcellular localization, which is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The binding of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to tubulin prevents the formation of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell division . Additionally, this compound may undergo post-translational modifications that influence its localization and activity. Targeting signals and binding interactions with other proteins may direct N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to specific cellular compartments, further modulating its effects on cellular function.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUVNNACFVGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357762 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418789-18-1 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
